molecular formula C27H26N4O4S2 B2656921 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1216560-68-7

2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2656921
CAS RN: 1216560-68-7
M. Wt: 534.65
InChI Key: ZSIHMDBOXYRCBI-UHFFFAOYSA-N
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Description

2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N4O4S2 and its molecular weight is 534.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound is involved in the synthesis of novel chemical derivatives with potential biological activities. For instance, Kerru et al. (2019) synthesized a series of thienopyrimidine derivatives that demonstrated significant antimicrobial activity against various bacteria and fungi, showcasing the potential of such compounds in developing new antimicrobial agents (Kerru et al., 2019). Similarly, Abu‐Hashem et al. (2020) developed benzodifuranyl derivatives with anti-inflammatory and analgesic properties, indicating the compound's utility in creating new pharmacological agents (Abu‐Hashem et al., 2020).

Antitumor Activity

The compound's derivatives have shown promise in antitumor research. Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives that exhibited potent anticancer activity against several human cancer cell lines, suggesting the potential for developing new anticancer therapeutics (Hafez & El-Gazzar, 2017).

Pharmacokinetic Studies

Pharmacokinetic and disposition studies, such as those conducted by Dong et al. (2016), reveal the compound's metabolic stability and clearance mechanisms, essential for drug development processes (Dong et al., 2016).

Chemical Reactivity and Synthesis

Research on the chemical reactivity and synthesis of related compounds provides insights into their structural and functional properties, facilitating the design of novel compounds with improved efficacy and safety profiles. For example, Farouk et al. (2021) explored the synthesis and biological evaluation of novel pyrimidine derivatives, contributing to the broader understanding of such compounds' chemical behavior and potential applications (Farouk et al., 2021).

properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S2/c1-16-6-4-5-7-21(16)31-26(34)24-20-12-13-30(17(2)32)14-22(20)37-25(24)29-27(31)36-15-23(33)28-18-8-10-19(35-3)11-9-18/h4-11H,12-15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIHMDBOXYRCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)OC)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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